![molecular formula C26H15Cl2F4N5O2 B2587842 1-(4-chlorophenyl)-5-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-5-yl}-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione CAS No. 321534-68-3](/img/structure/B2587842.png)
1-(4-chlorophenyl)-5-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-5-yl}-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-5-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-5-yl}-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione is a useful research compound. Its molecular formula is C26H15Cl2F4N5O2 and its molecular weight is 576.33. The purity is usually 95%.
BenchChem offers high-quality 1-(4-chlorophenyl)-5-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-5-yl}-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorophenyl)-5-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-5-yl}-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Process Development and Synthesis
The complex chemical structure of 1-(4-chlorophenyl)-5-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-5-yl}-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione has been a subject of various synthesis and process development studies. For example, in the development of Voriconazole, a broad-spectrum triazole antifungal agent, researchers examined the diastereocontrol of reactions involving organozinc derivatives of pyrimidine to achieve high selectivity. This process highlighted the significance of controlling stereochemistry in the synthesis of complex molecules, applicable to the synthesis of compounds with similar structures (Butters et al., 2001).
Antioxidant and Antimicrobial Activity
Compounds with structural similarities to 1-(4-chlorophenyl)-5-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-5-yl}-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione have been synthesized and evaluated for their antioxidant and antimicrobial activities. A study highlighted the synthesis of novel pyridines demonstrating significant antioxidant properties and antimicrobial efficacy against a range of pathogens, indicating potential applications in developing new therapeutic agents (Bonacorso et al., 2015).
Molecular Conformations and Hydrogen Bonding
The study of molecular conformations and hydrogen bonding is crucial for understanding the physical and chemical properties of compounds. Research on closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines, which share structural features with the compound of interest, provided insights into their molecular conformations and the role of hydrogen bonding in their stability and interactions. Such studies are essential for the design of compounds with specific physical and chemical properties (Sagar et al., 2017).
Structural Characterization and Crystallography
The structural characterization of similar compounds through crystallography contributes to a deeper understanding of their molecular geometry and intermolecular interactions. Studies on isostructural thiazoles provided valuable data on their crystalline structures, further aiding in the development of compounds with desired properties (Kariuki et al., 2021).
Anticancer Activity
The exploration of novel compounds for their anticancer activity is a significant area of research. Compounds structurally related to 1-(4-chlorophenyl)-5-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-5-yl}-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione have been synthesized and tested for their efficacy against various cancer cell lines, demonstrating promising anticancer activities. This research underscores the potential of such compounds in developing new anticancer therapies (Liu et al., 2020).
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-5-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-yl]-3-[(4-fluorophenyl)methyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H15Cl2F4N5O2/c27-17-3-7-19(8-4-17)35-14-20(24(38)36(25(35)39)13-15-1-5-18(29)6-2-15)22-9-10-34-37(22)23-21(28)11-16(12-33-23)26(30,31)32/h1-12,14H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWNSCWDBPMQIKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C(=CN(C2=O)C3=CC=C(C=C3)Cl)C4=CC=NN4C5=C(C=C(C=N5)C(F)(F)F)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H15Cl2F4N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Chlorobenzoyl)amino]benzoic acid](/img/structure/B2587759.png)
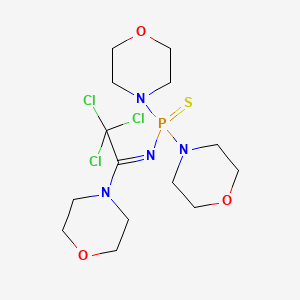
![N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2587761.png)
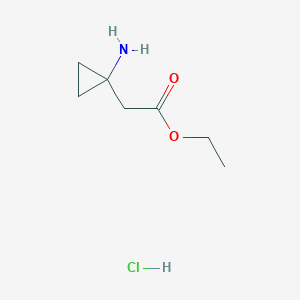

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B2587766.png)
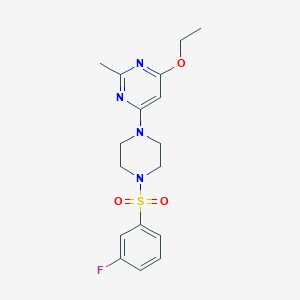
![1-[1-(4-Bromophenyl)ethyl]-3-cyclopentylurea](/img/structure/B2587772.png)

![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2,4-difluorobenzamide](/img/structure/B2587774.png)
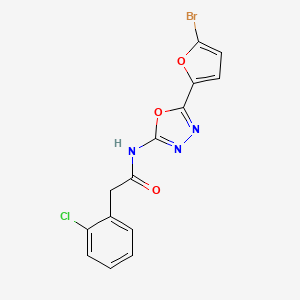
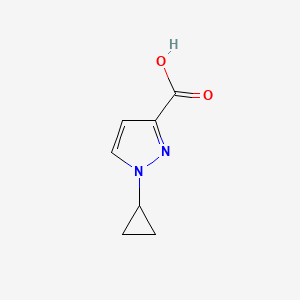

![1-phenyl-N-[4-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide](/img/structure/B2587782.png)